Benzoic acid, 4-amino-2-propoxy-
Description
Contextual Significance of Substituted Benzoic Acid Derivatives in Contemporary Chemistry
Substituted benzoic acid derivatives represent a cornerstone class of compounds in modern chemistry, primarily due to their versatile applications and tunable properties. The benzoic acid scaffold is a common feature in a vast array of molecules, from pharmaceuticals to materials science. sigmaaldrich.com In medicinal chemistry, these derivatives have been extensively investigated for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. nih.gov
The functional groups attached to the benzene (B151609) ring play a critical role in defining the molecule's biological and chemical character. For instance, the presence and position of an amino group can be crucial for forming hydrogen bonds with biological targets, while alkoxy groups can modulate the compound's lipophilicity, thereby influencing its absorption and distribution. The carboxyl group itself is a key interaction point, often acting as a hydrogen bond donor or acceptor, or forming salt bridges. The ability to synthetically modify these substituents allows chemists to create large libraries of compounds for screening and to optimize lead compounds in drug discovery processes. sigmaaldrich.com For example, derivatives of para-aminobenzoic acid (PABA) are recognized as vital building blocks in the synthesis of new therapeutic agents. chemicalbook.com
Evolution of Research Trajectories for Aromatic Amine- and Alkoxy-Substituted Carboxylic Acids
The research trajectory for aromatic compounds containing amine, alkoxy, and carboxylic acid functionalities has evolved significantly, driven by advances in synthetic methodology. Historically, the synthesis of such molecules involved multi-step processes that often required harsh conditions. For example, the preparation of aminobenzoic acids frequently begins with the nitration of a benzoic acid derivative, followed by the reduction of the nitro group to an amine. chemicalbook.com A classic example is the catalytic hydrogenation of a nitro-substituted precursor using catalysts like Raney nickel or palladium on carbon. chemicalbook.comchemicalbook.com
The introduction of the alkoxy group, such as the propoxy group in the target molecule, typically involves a Williamson ether synthesis, where a hydroxyl-substituted benzoic acid is reacted with an appropriate alkyl halide. The synthesis of the closely related 4-aminosalicylic acid (4-amino-2-hydroxybenzoic acid) from m-aminophenol highlights a foundational carboxylation reaction, demonstrating a key step in building the core structure. google.com
More recent research focuses on developing more efficient, selective, and sustainable synthetic methods. This includes the exploration of novel catalytic systems, such as palladium and copper catalysts, for C-N and C-O bond formation, which allows for more direct and controlled synthesis of substituted aromatic compounds. bldpharm.com These modern approaches aim to improve yields, reduce waste, and allow for the construction of complex molecular architectures from simpler, more readily available starting materials. The convergence of these advanced synthetic strategies enables the targeted synthesis of specific isomers like Benzoic acid, 4-amino-2-propoxy-, allowing for detailed investigation of its unique properties.
Fundamental Academic Questions Driving Investigations into Benzoic Acid, 4-amino-2-propoxy-
Key research questions would include:
Potential as a Bioactive Scaffold: Given the prevalence of substituted aminobenzoic acids in medicinal chemistry, a primary question is whether Benzoic acid, 4-amino-2-propoxy- exhibits any significant biological activity. Research would likely explore its potential as an enzyme inhibitor or a receptor ligand, drawing parallels with other derivatives that have shown activity against targets like influenza neuraminidase or various phosphatases. sigmaaldrich.comnih.gov
Application in Materials Science and Synthesis: Can this molecule serve as a specialized building block or monomer? The combination of the amine and carboxylic acid groups makes it a candidate for polymerization reactions to form novel polyamides or other functional materials. Its unique substitution pattern could impart specific properties, such as thermal stability or altered solubility, to these materials.
Comparative Isomeric Studies: How do the properties of Benzoic acid, 4-amino-2-propoxy- compare to its isomers, such as 3-amino-4-propoxybenzoic acid? sigmaaldrich.com Such studies are crucial for understanding how the precise placement of functional groups on the aromatic ring fine-tunes the molecule's behavior, providing valuable data for the rational design of new compounds with desired characteristics.
Answering these questions through targeted synthesis and rigorous characterization is essential for unlocking the full potential of Benzoic acid, 4-amino-2-propoxy- and integrating it into the broader landscape of advanced chemical research.
Table 2: Compound Names Mentioned in this Article
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| Benzoic acid, 4-amino-2-propoxy- | 2486-79-5 nih.gov | C₁₀H₁₃NO₃ nih.gov |
| 4-aminosalicylic acid | 65-49-6 | C₇H₇NO₃ |
| para-aminobenzoic acid (PABA) | 150-13-0 chemicalbook.com | C₇H₇NO₂ chemicalbook.com |
| 3-amino-4-propoxybenzoic acid | 59691-15-5 sigmaaldrich.com | C₁₀H₁₃NO₃ sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-propoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6H,2,5,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLNBJGBAUCAMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60876041 | |
| Record name | 2-PROPOXY-4-AMINOBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60876041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2486-79-5 | |
| Record name | 4-Amino-2-propoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2486-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-PROPOXY-4-AMINOBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60876041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformation Strategies
Classical and Contemporary Approaches for the Synthesis of Benzoic acid, 4-amino-2-propoxy-
The construction of the title compound can be approached through several synthetic routes, each with its own set of advantages and challenges. These pathways often involve the sequential functionalization of a benzoic acid precursor.
The precise placement of substituents on the aromatic ring is paramount in the synthesis of Benzoic acid, 4-amino-2-propoxy-. The directing effects of the existing functional groups on the benzoic acid ring guide the position of incoming electrophiles or nucleophiles. For instance, in a precursor such as 4-aminobenzoic acid, the amino group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The interplay of these directing effects must be carefully considered when planning the synthetic sequence.
A common strategy to achieve the desired 2,4-disubstitution pattern involves starting with a precursor where one of the groups is already in place and facilitates the introduction of the second group at the desired position. For example, starting with 2-hydroxy-4-nitrobenzoic acid would allow for the specific propoxylation at the 2-position, followed by the reduction of the nitro group to the desired amine.
The carboxylic acid moiety of Benzoic acid, 4-amino-2-propoxy- can be readily converted to its corresponding esters. This transformation is not only a common derivatization but can also serve as a protecting group strategy during synthesis. The Fischer-Speier esterification is a classical method for this purpose, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. To optimize the yield of the ester, the equilibrium of the reaction can be shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction.
For instance, the esterification of p-aminobenzoic acid (PABA) with ethanol (B145695) in the presence of an acid catalyst is a well-documented procedure that can be adapted for 2-propoxy-4-aminobenzoic acid. mdpi.commasterorganicchemistry.comvaia.comfrancis-press.com The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).
| Reaction | Reagents | Conditions | Key Considerations |
| Fischer-Speier Esterification | Benzoic acid, 4-amino-2-propoxy-, Alcohol (e.g., Ethanol) | Acid catalyst (e.g., H₂SO₄), Reflux | Use of excess alcohol or removal of water to drive the reaction to completion. The amino group may require protection in some cases. |
The introduction of the propoxy group at the 2-position is a key synthetic challenge. A highly effective method for this transformation is the Williamson ether synthesis. google.comchemicalbook.comepo.org This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In the context of synthesizing Benzoic acid, 4-amino-2-propoxy-, a suitable precursor would be a 2-hydroxybenzoic acid derivative. The phenolic hydroxyl group can be deprotonated with a base like sodium hydroxide (B78521) or potassium carbonate to form the corresponding phenoxide, which is then reacted with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) to form the desired 2-propoxy ether.
The amino group at the 4-position is typically introduced either by starting with a commercially available 4-aminobenzoic acid derivative or by the reduction of a nitro group. The reduction of a nitro group is a reliable and high-yielding reaction that can be achieved using various reagents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation with palladium on carbon (Pd/C), or iron powder in acidic medium. google.com The synthesis of the related 3-amino-4-propoxybenzoic acid utilizes the reduction of a nitro group to an amine as a key step. epo.org
A plausible multi-step synthesis for Benzoic acid, 4-amino-2-propoxy- can be designed based on readily available starting materials and established chemical transformations. One such pathway could commence with 4-nitro-2-hydroxybenzoic acid.
Protection of the Carboxylic Acid: The carboxylic acid group can be esterified, for example, with methanol (B129727) or ethanol under acidic conditions, to prevent its interference in subsequent steps.
Williamson Ether Synthesis: The phenolic hydroxyl group of the resulting ester is then alkylated with a propyl halide (e.g., propyl bromide) in the presence of a base (e.g., potassium carbonate) to introduce the propoxy group.
Reduction of the Nitro Group: The nitro group is subsequently reduced to an amino group using a standard reducing agent like tin(II) chloride or through catalytic hydrogenation.
Hydrolysis of the Ester: Finally, the ester is hydrolyzed back to the carboxylic acid under acidic or basic conditions to yield the target molecule, Benzoic acid, 4-amino-2-propoxy-.
An alternative route could start from 4-aminosalicylic acid (4-amino-2-hydroxybenzoic acid). researchgate.netnih.gov In this case, the amino group would need to be protected, for instance, by acetylation, before proceeding with the Williamson ether synthesis to introduce the propoxy group. The final step would then be the deprotection of the amino group.
Derivatization and Further Chemical Modifications of Benzoic Acid, 4-amino-2-propoxy-
The presence of both an amino and a carboxylic acid group makes Benzoic acid, 4-amino-2-propoxy- a valuable building block for the synthesis of more complex molecules, particularly through amidation and peptide coupling reactions.
The carboxylic acid functionality of Benzoic acid, 4-amino-2-propoxy- can be readily converted into an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid. A common method is the conversion of the carboxylic acid to its corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govquizlet.com The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with an amine to form the amide bond.
For the coupling of Benzoic acid, 4-amino-2-propoxy- with amino acids or peptides, a wide array of modern coupling reagents are available that facilitate the formation of the peptide bond while minimizing side reactions and racemization. chemicalbook.comepo.orgajrconline.org These reagents activate the carboxylic acid in situ, allowing for a direct reaction with the amino group of the coupling partner.
Common Peptide Coupling Reagents:
| Reagent Class | Examples | Activating Species | Key Features |
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | O-acylisourea | Widely used, often in conjunction with additives like HOBt to suppress racemization. |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP® | OBt active ester | High coupling efficiency, even for sterically hindered amino acids. |
| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | OBt or OAt active ester | Fast reaction times and low racemization. HATU is particularly effective for difficult couplings. |
The choice of coupling reagent and reaction conditions depends on the specific substrates being coupled and the desired scale of the reaction. The amino group of Benzoic acid, 4-amino-2-propoxy- can also participate in amidation reactions, allowing for the extension of the molecule from the nitrogen atom.
Functional Group Interconversions and Aromatic Substitution Reactions
The chemical behavior of Benzoic acid, 4-amino-2-propoxy- is largely dictated by its three functional groups: the primary amine (-NH₂), the propoxy ether (-O-CH₂CH₂CH₃), and the carboxylic acid (-COOH). These groups can be modified through various functional group interconversions (FGI), and their electronic effects direct the course of aromatic substitution reactions.
The primary aromatic amine is a versatile functional group. One of the most significant interconversions involves its transformation into a diazonium salt. This is typically achieved by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. The resulting diazonium salt is a valuable intermediate that can be substituted by a wide array of nucleophiles in what are known as Sandmeyer or related reactions. scirp.orgresearchgate.net This opens pathways to synthesize derivatives where the amino group is replaced by halogens, a cyano group, or a hydroxyl group.
The carboxylic acid group can undergo standard transformations. For instance, it can be converted to an ester (esterification) by reacting with an alcohol under acidic conditions, or to an amide by reacting with an amine, typically after activation to an acyl chloride or using coupling agents. solubilityofthings.com
When considering electrophilic aromatic substitution, the directing effects of the existing substituents are paramount. The amino and propoxy groups are both strong activating groups and are ortho, para-directing. The carboxylic acid group, conversely, is a deactivating group and is meta-directing. Given the substitution pattern of 4-amino-2-propoxybenzoic acid, the positions open for electrophilic attack are C3 and C5 (both ortho to the amino group and meta to the carboxyl group). The powerful activating effect of the amino and propoxy groups makes these positions highly susceptible to electrophilic attack in reactions such as halogenation, nitration, or Friedel-Crafts reactions. nih.gov
Nucleophilic aromatic substitution (SNAr) reactions are less common for this electron-rich ring system unless a suitable leaving group is present at an activated position, or the reaction proceeds through a benzyne (B1209423) intermediate. nih.gov
Table 1: Potential Functional Group Interconversions for 4-amino-2-propoxybenzoic acid
| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Reaction Type |
| 4-Amino (-NH₂) | NaNO₂, HCl (0-5 °C), then CuCN/KCN | 4-Cyano (-CN) | Sandmeyer Reaction |
| 4-Amino (-NH₂) | NaNO₂, HCl (0-5 °C), then CuBr/HBr | 4-Bromo (-Br) | Sandmeyer Reaction |
| 4-Amino (-NH₂) | NaNO₂, HCl (0-5 °C), then H₂O, heat | 4-Hydroxy (-OH) | Diazotization/Hydrolysis |
| 2-Carboxyl (-COOH) | SOCl₂ or (COCl)₂, then R-NH₂ | 2-Amide (-CONHR) | Amidation |
| 2-Carboxyl (-COOH) | R-OH, H⁺ (catalyst) | 2-Ester (-COOR) | Fischer Esterification |
| Aromatic Ring | Br₂, FeBr₃ | Bromination at C3/C5 | Electrophilic Aromatic Substitution |
Polymerization and Oligomerization via Carboxyl and Amine Functionalities
The bifunctional nature of 4-amino-2-propoxybenzoic acid, possessing both an amine and a carboxylic acid group, makes it an ideal AB-type monomer for step-growth polymerization. nih.gov Through polycondensation reactions, it can form aromatic polyamides, a class of high-performance polymers known for their thermal stability and mechanical strength.
In this polymerization, the amino group of one monomer molecule reacts with the carboxylic acid group of another, forming an amide bond and eliminating a molecule of water. This process is repeated to build a long polymer chain. The resulting polymer would be a polyamide with a repeating unit derived from the 4-amino-2-propoxybenzoic acid monomer. The presence of the propoxy side group would influence the polymer's properties, likely increasing its solubility in organic solvents and lowering its melting point compared to unsubstituted aromatic polyamides, while potentially disrupting the close chain packing seen in polymers like poly(p-phenylene terephthalamide).
The general structure of the resulting polyamide can be represented as: -[NH-C₆H₃(O-C₃H₇)-CO]n-
Table 2: Potential Polymer Formation from 4-amino-2-propoxybenzoic acid
| Monomer | Polymer Type | Linkage | Potential Properties |
| Benzoic acid, 4-amino-2-propoxy- | Aromatic Polyamide | Amide Bond (-CO-NH-) | High thermal stability, chemical resistance, good mechanical properties, enhanced solubility due to propoxy group. |
Green Chemistry Principles in the Synthesis of Benzoic Acid, 4-amino-2-propoxy- Derivatives
Applying green chemistry principles to the synthesis of 4-amino-2-propoxybenzoic acid and its derivatives aims to reduce waste, minimize energy consumption, and avoid hazardous materials. Key areas of focus include the use of catalytic methods over stoichiometric reagents and the avoidance of toxic solvents and transition metals.
Solvent-Free and Catalytic Oxidation Methodologies
A common route to 4-aminobenzoic acids starts from a corresponding nitro-precursor, such as 4-nitro-2-propoxybenzoic acid. The reduction of the nitro group is a critical step. Green approaches for this transformation favor catalytic hydrogenation over traditional metal/acid reductions (e.g., Sn/HCl). Catalytic hydrogenation typically uses a catalyst like Palladium on carbon (Pd/C) with hydrogen gas, often in a relatively benign solvent like water or ethanol. google.comgoogle.com This method is highly efficient, produces water as the only byproduct, and the catalyst can be recovered and reused. Patents for the synthesis of 4-aminobenzoic acid describe yields of over 95% with purities exceeding 99% using catalytic hydrogenation in an aqueous solution. google.comgoogle.com
Another key step is the introduction of the carboxylic acid group, which often involves the oxidation of an alkyl group (e.g., a methyl group). Traditional industrial oxidations have used stoichiometric, toxic oxidants like chromium dichromate. researchgate.net A greener alternative is catalytic oxidation using air or oxygen as the ultimate oxidant, often in the presence of a transition-metal catalyst system (e.g., Co/Mn/Br), which, while still using metals, is more atom-economical. researchgate.net
Furthermore, solvent-free synthetic methods represent a significant advancement in green chemistry. For instance, a process for producing 4-aminosalicylic acid (4-amino-2-hydroxybenzoic acid), a compound structurally analogous to the target molecule, involves heating a dry, finely divided mixture of m-aminophenol and potassium carbonate in a carbon dioxide atmosphere. google.com This solvent-free carboxylation process achieves high yields (over 90%) and avoids the use of organic solvents entirely. google.com Such a strategy could potentially be adapted for the synthesis of 4-amino-2-propoxybenzoic acid.
Transition Metal-Free Conversions
While many catalytic processes rely on transition metals (e.g., palladium, rhodium, copper), there is a growing effort to develop synthetic methods that avoid them entirely. This circumvents issues related to cost, toxicity, and potential contamination of the final product, which is particularly crucial in pharmaceutical applications.
For the synthesis of complex aromatic molecules, transition-metal-free strategies often leverage the inherent reactivity of the substrates or use organocatalysts. For example, transition-metal-free protocols have been developed for one-pot syntheses of complex heterocyclic compounds like benzofuranamines at room temperature, using a strong base like cesium carbonate in DMSO. mdpi.com Other metal-free methods have been employed for the oxidative C-S bond formation to create 2-aminothiadiazoles, using an oxidant like tert-butyl hydroperoxide (TBHP) in ethanol. researchgate.net
In the context of synthesizing 4-amino-2-propoxybenzoic acid or its derivatives, a key C-O bond formation (the propoxy ether) could potentially be achieved via a transition-metal-free Williamson ether synthesis, reacting a 2-hydroxy-4-aminobenzoic acid precursor with a propyl halide under basic conditions. Nucleophilic aromatic substitution reactions to introduce an amine or other groups onto an activated aromatic ring can also, under certain conditions, proceed without a metal catalyst. nih.gov The development of these metal-free routes is an active area of research aimed at creating more sustainable and economical chemical processes.
Advanced Structural Elucidation and Conformational Analysis
High-Resolution Spectroscopic Methodologies for Structural Confirmation
High-resolution spectroscopy offers a detailed view into the electronic and vibrational states of the molecule, allowing for unambiguous confirmation of its chemical structure.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of "Benzoic acid, 4-amino-2-propoxy-" would exhibit distinct signals corresponding to the protons of the propoxy group, the aromatic ring, the amino group, and the carboxylic acid.
Propoxy Group: The propoxy group would show a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (OCH₂) protons directly attached to the benzene (B151609) ring.
Aromatic Protons: The substitution pattern of the benzene ring (1,2,4-trisubstituted) would lead to a complex splitting pattern for the three aromatic protons. The proton at position 3 would likely appear as a doublet, the proton at position 5 as a doublet of doublets, and the proton at position 6 as a doublet.
Amino Group: The protons of the amino (NH₂) group would typically appear as a broad singlet.
Carboxylic Acid Proton: The carboxylic acid (COOH) proton is characteristically deshielded and would appear as a broad singlet at a downfield chemical shift, often above 10 ppm.
| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Carboxylic Acid (COOH) | > 10 | Broad Singlet |
| Aromatic (CH) | 6.0 - 8.0 | Multiplets (Doublets, Doublet of Doublets) |
| Amino (NH₂) | Variable | Broad Singlet |
| Propoxy (OCH₂) | ~ 4.0 | Triplet |
| Propoxy (CH₂) | ~ 1.8 | Sextet |
| Propoxy (CH₃) | ~ 1.0 | Triplet |
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum would provide information on the number of non-equivalent carbon atoms and their chemical environment.
Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) would be the most downfield signal, typically in the range of 165-185 ppm.
Aromatic Carbons: The six carbons of the benzene ring would show distinct signals, with their chemical shifts influenced by the attached functional groups. The carbons bearing the propoxy, amino, and carboxylic acid groups would have characteristic shifts.
Propoxy Carbons: The three carbons of the propoxy group would appear in the upfield region of the spectrum.
| Carbon Environment | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | 165 - 185 |
| Aromatic (C-O, C-N, C-COOH) | 100 - 160 |
| Aromatic (C-H) | 100 - 140 |
| Propoxy (OCH₂) | 60 - 70 |
| Propoxy (CH₂) | 20 - 30 |
| Propoxy (CH₃) | 10 - 15 |
The exact chemical shifts can be influenced by solvent effects and the presence of intermolecular interactions.
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state. While a dedicated experimental spectrum for "Benzoic acid, 4-amino-2-propoxy-" is not available, the expected vibrational modes can be inferred from the analysis of related compounds such as benzoic acid, aminobenzoic acids, and alkoxy-substituted benzoic acids. conicet.gov.arnih.govmdpi.com
Key Vibrational Modes:
O-H Stretching: The carboxylic acid group will exhibit a broad and strong absorption band in the FT-IR spectrum, typically in the range of 3300-2500 cm⁻¹, due to the stretching vibration of the hydroxyl (O-H) bond, which is often involved in hydrogen bonding. conicet.gov.ar
N-H Stretching: The amino group will show two distinct stretching vibration bands in the region of 3500-3300 cm⁻¹ in the FT-IR spectrum, corresponding to the symmetric and asymmetric stretching of the N-H bonds. mdpi.com
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the propoxy group will be observed in the 3000-2850 cm⁻¹ range.
C=O Stretching: A very strong and characteristic absorption for the carbonyl (C=O) group of the carboxylic acid will be present in the FT-IR spectrum, typically around 1700-1680 cm⁻¹. conicet.gov.ar
C=C Stretching: The aromatic ring will have several C=C stretching vibrations in the 1625-1450 cm⁻¹ region.
C-O Stretching: The stretching vibrations of the C-O bonds in the carboxylic acid and the ether linkage of the propoxy group will appear in the fingerprint region, generally between 1320 and 1000 cm⁻¹.
N-H Bending: The bending vibration of the amino group is expected in the 1650-1580 cm⁻¹ region.
FT-Raman Spectroscopy:
FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong signals in FT-IR, non-polar bonds often produce strong signals in Raman spectra. The aromatic ring vibrations are typically strong in the Raman spectrum, providing a clear fingerprint of the molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Carboxylic Acid | O-H Stretch | 3300-2500 | Strong, Broad | Weak |
| C=O Stretch | 1700-1680 | Very Strong | Medium | |
| C-O Stretch | 1320-1210 | Strong | Medium | |
| Amino Group | N-H Stretch | 3500-3300 | Medium (two bands) | Medium |
| N-H Bend | 1650-1580 | Medium | Weak | |
| Aromatic Ring | C-H Stretch | 3100-3000 | Medium | Strong |
| C=C Stretch | 1625-1450 | Medium-Strong | Strong | |
| Propoxy Group | C-H Stretch | 3000-2850 | Strong | Strong |
| C-O Stretch | 1260-1000 | Strong | Medium |
The analysis of these vibrational modes allows for the confident identification of the functional groups and provides insights into the intermolecular interactions, such as hydrogen bonding, which can influence the position and shape of the absorption bands.
Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound and deducing its structure from the fragmentation pattern. The molecular weight of "Benzoic acid, 4-amino-2-propoxy-" is 195.21 g/mol . mdpi.comnih.gov
Molecular Ion Peak:
In an electron ionization (EI) mass spectrum, the molecule is expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 195. This peak corresponds to the intact molecule with one electron removed.
Fragmentation Pattern:
The fragmentation of the molecular ion provides valuable structural information. Based on the fragmentation patterns of similar substituted benzoic acids, the following key fragmentation pathways can be anticipated for "Benzoic acid, 4-amino-2-propoxy-": nih.gov
Loss of the Carboxyl Group: A common fragmentation pathway for benzoic acids is the loss of the carboxyl group (-COOH) as a radical, leading to a fragment ion at m/z 150.
Loss of the Propoxy Group: Cleavage of the ether bond can result in the loss of the propoxy group (-OCH₂CH₂CH₃) or parts of it. Loss of the entire propoxy group would lead to a fragment at m/z 136. Loss of a propyl radical (-CH₂CH₂CH₃) would result in a fragment at m/z 152.
Decarboxylation: The loss of a molecule of carbon dioxide (CO₂) from the molecular ion would produce a fragment at m/z 151.
Cleavage of the Propoxy Chain: Fragmentation within the propoxy chain can also occur, leading to smaller fragment ions.
A plausible fragmentation scheme would involve initial cleavages at the functional groups, followed by further fragmentation of the resulting ions. The relative abundance of the fragment ions would depend on their stability.
| m/z | Proposed Fragment | Formation Pathway |
| 195 | [M]⁺ | Molecular Ion |
| 178 | [M - OH]⁺ | Loss of hydroxyl radical from the carboxylic acid |
| 152 | [M - C₃H₇]⁺ | Loss of propyl radical from the propoxy group |
| 151 | [M - CO₂]⁺ | Loss of carbon dioxide |
| 150 | [M - COOH]⁺ | Loss of carboxyl radical |
| 136 | [M - OC₃H₇]⁺ | Loss of propoxy radical |
| 122 | [M - COOH - C₂H₄]⁺ | Loss of carboxyl radical and ethene from the propoxy group |
The high-resolution mass spectrum would allow for the determination of the exact mass of the ions, which can be used to confirm their elemental composition.
Solid-State Structural Investigations
The arrangement of molecules in the solid state is crucial for understanding the physical properties of a crystalline material. X-ray crystallography and studies on polymorphism provide detailed insights into the three-dimensional structure and packing of "Benzoic acid, 4-amino-2-propoxy-".
While a specific single-crystal X-ray diffraction study for "Benzoic acid, 4-amino-2-propoxy-" is not publicly available, its molecular geometry and crystal packing can be inferred from the known crystal structures of related substituted benzoic acids and from computational modeling. mdpi.com
Molecular Geometry:
The molecule consists of a planar benzene ring substituted with a carboxylic acid group, an amino group, and a propoxy group. The carboxylic acid group is likely to be nearly coplanar with the benzene ring to maximize conjugation. The propoxy group, with its flexible alkyl chain, can adopt various conformations. A 3D conformer model from PubChem suggests a likely spatial arrangement of the atoms. nih.gov
Crystal Packing:
A hallmark of the crystal structure of carboxylic acids is the formation of hydrogen-bonded dimers. It is highly probable that "Benzoic acid, 4-amino-2-propoxy-" molecules will form centrosymmetric dimers in the solid state, where the carboxylic acid groups of two molecules are linked by a pair of O-H···O hydrogen bonds. mdpi.com
N-H···O Hydrogen Bonds: The amino group can act as a hydrogen bond donor, forming hydrogen bonds with the oxygen atoms of the carboxylic acid or the propoxy group of neighboring molecules.
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal structure.
Van der Waals Forces: The alkyl chains of the propoxy groups will interact through weaker van der Waals forces.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. While no specific polymorphic forms of "Benzoic acid, 4-amino-2-propoxy-" have been reported, studies on related compounds, such as p-aminobenzoic acid, suggest that it is a likely candidate for polymorphism. core.ac.uk
p-Aminobenzoic acid is known to exist in at least four polymorphic forms (α, β, γ, and δ), which can be obtained under different crystallization conditions, such as solvent and pressure. core.ac.ukrsc.orgnih.gov The different packing arrangements in these polymorphs arise from variations in the hydrogen bonding network.
Crystal Engineering:
Crystal engineering principles can be applied to control the crystallization process and selectively obtain a desired polymorphic form or to design new crystalline structures with specific properties. For "Benzoic acid, 4-amino-2-propoxy-", crystal engineering strategies could involve:
Solvent Selection: The choice of solvent can influence which polymorph crystallizes by affecting the solubility and the nature of solute-solvent interactions.
Co-crystallization: Forming co-crystals with other molecules (co-formers) can lead to new crystal structures with modified properties. The amino and carboxylic acid groups of "Benzoic acid, 4-amino-2-propoxy-" are excellent sites for forming hydrogen bonds with suitable co-formers.
Control of Crystallization Conditions: Factors such as temperature, cooling rate, and the presence of additives can be used to influence the nucleation and growth of specific polymorphs.
The study of polymorphism and the application of crystal engineering are crucial for understanding and controlling the solid-state properties of "Benzoic acid, 4-amino-2-propoxy-".
Stereochemical Aspects and Chiral Analysis Methodologies
While Benzoic acid, 4-amino-2-propoxy- does not possess a chiral center in its ground state, its derivatives or interactions with chiral environments can necessitate enantioselective analysis. The principles of chiral analysis are therefore relevant.
Direct experimental data on the enantiospecific analysis of Benzoic acid, 4-amino-2-propoxy- is not extensively available in the reviewed literature. However, based on the analysis of structurally related amino acids and benzoic acid derivatives, several techniques would be highly applicable for the chiral resolution of its potential derivatives or in a chiral environment.
Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for separating enantiomers. For a compound like Benzoic acid, 4-amino-2-propoxy-, chiral stationary phases (CSPs) would be employed. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and macrocyclic glycopeptide-based CSPs (e.g., vancomycin (B549263) or teicoplanin) are particularly effective for resolving aromatic and amino acid-like compounds. scas.co.jpsigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector, which have different interaction energies. scas.co.jp For instance, a study on aromatic amino acids demonstrated successful enantioseparation using vancomycin as a chiral additive in the mobile phase. nih.govnih.gov
Capillary Electrophoresis (CE): Chiral CE is another powerful technique for enantiomeric separation, especially for charged molecules like amino acids. The use of chiral selectors in the background electrolyte, such as cyclodextrins, is a common approach. nih.govnih.gov The differential inclusion of the enantiomers into the cyclodextrin (B1172386) cavity leads to different electrophoretic mobilities, enabling their separation. The separation of aromatic aminophosphonic acid enantiomers has been successfully achieved using various cyclodextrins as chiral selectors in CE. nih.gov
The following table illustrates a hypothetical chiral HPLC method for the analysis of a racemic derivative of Benzoic acid, 4-amino-2-propoxy-.
| Parameter | Condition |
| Column | Chiralpak® IA (amylose-based CSP) |
| Mobile Phase | n-Hexane/Ethanol (B145695)/Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Expected Outcome | Baseline separation of the two enantiomers |
The conformational flexibility of Benzoic acid, 4-amino-2-propoxy- is primarily determined by the rotation around the single bonds connecting the propoxy and carboxylic acid groups to the benzene ring.
The orientation of the carboxylic acid group relative to the benzene ring is a key conformational feature. For many substituted benzoic acids, the planar conformation, where the carboxylic acid group is coplanar with the benzene ring, is the most stable due to π-conjugation. However, steric hindrance from ortho-substituents can force the carboxylic acid group out of the plane. In the case of Benzoic acid, 4-amino-2-propoxy-, the ortho-propoxy group would exert some steric strain, likely leading to a non-planar arrangement of the carboxylic acid group.
Computational Analysis of Rotational Barriers: Density Functional Theory (DFT) calculations are a powerful tool for investigating the conformational landscape and rotational energy barriers of molecules. mdpi.comnih.gov Such calculations can predict the most stable conformers and the energy required to rotate specific functional groups. For substituted benzenes, DFT has been used to calculate the rotational barriers of various substituents. rsc.org A study on N-benzhydrylformamides, for example, successfully used DFT to estimate the rotational barriers of the formyl and aryl groups. mdpi.comnih.gov
While specific DFT studies on Benzoic acid, 4-amino-2-propoxy- are not readily found, we can extrapolate from studies on similar molecules. The rotational barrier for the carboxylic acid group would be influenced by a balance of steric repulsion from the propoxy group and the electronic effects of both the amino and propoxy substituents. The amino group at the para position is an electron-donating group, which can influence the electron density in the ring and affect the rotational barrier.
The following table presents hypothetical rotational energy barriers for the key rotatable bonds in Benzoic acid, 4-amino-2-propoxy-, as would be determined by DFT calculations.
| Rotatable Bond | Description of Rotation | Estimated Rotational Barrier (kcal/mol) |
| C(ring)-C(carboxyl) | Rotation of the carboxylic acid group | 5 - 10 |
| C(ring)-O(propoxy) | Rotation of the propoxy group | 3 - 7 |
| O-C(propyl) | Rotation around the ether oxygen | 2 - 5 |
| C-C(propyl) | Rotation within the propyl chain | 2 - 4 |
Computational and Theoretical Chemistry Insights
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations provide a microscopic view of the electronic structure and properties of Benzoic acid, 4-amino-2-propoxy-. These computational methods are essential for understanding its intrinsic chemical nature.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. science.gov A larger gap suggests higher stability and lower reactivity. For many organic molecules, this gap can be in the range of 3 to 5 eV. science.govnih.gov Time-dependent DFT (TD-DFT) is often employed to study the excited states and electronic absorption spectra. actascientific.com
Table 1: Frontier Molecular Orbital Data
| Parameter | Description |
|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. actascientific.com The MEP map displays regions of varying electrostatic potential on the molecular surface. Red-colored areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue-colored areas represent positive potential, indicating sites for nucleophilic attack. This mapping helps in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net
Reactivity Descriptors (e.g., Fukui Functions, Local Softness)
Global and local reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, global softness, and Fukui functions, provide quantitative measures of a molecule's reactivity. actascientific.com Fukui functions, in particular, are powerful for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. semanticscholar.orgscispace.com For substituted benzoic acids, the Fukui function can confirm how electron-donating or electron-withdrawing substituents influence the acidity and reactivity of the molecule. semanticscholar.org For example, an electron-releasing substituent generally decreases the acidity. semanticscholar.org
Table 2: Global Reactivity Descriptors
| Descriptor | Formula | Description |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group of atoms to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. |
| Global Softness (S) | 1/(2η) | The reciprocal of global hardness, indicating reactivity. |
| Electrophilicity Index (ω) | μ²/ (2η) | Measures the propensity of a species to accept electrons. |
Note: The formulas provided are based on Koopmans' theorem. μ represents the chemical potential, which is the negative of electronegativity.
Molecular Dynamics and Modeling of Intermolecular Interactions
Beyond the properties of a single molecule, computational methods can also model how molecules of Benzoic acid, 4-amino-2-propoxy- interact with each other and with other molecules.
Hydrogen Bonding Networks and Supramolecular Assembly Prediction
The presence of both hydrogen bond donors (the amino group and the carboxylic acid proton) and acceptors (the oxygen atoms of the carboxyl and propoxy groups) in Benzoic acid, 4-amino-2-propoxy- suggests its capability to form extensive hydrogen bonding networks. nih.gov These interactions are fundamental to the formation of supramolecular assemblies, where molecules self-organize into larger, ordered structures. rsc.org Computational modeling can predict the most stable hydrogen bonding patterns and how these lead to the formation of dimers, chains, or more complex three-dimensional networks in the solid state. These supramolecular structures can significantly influence the physical properties of the compound, such as its melting point and solubility.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Benzoic acid, 4-amino-2-propoxy- |
| 4-bromo-3-(methoxymethoxy) benzoic acid |
Adsorption Mechanisms on Material Surfaces (e.g., Corrosion Inhibition)
Computational studies, particularly those employing quantum chemical calculations and molecular dynamics simulations, are instrumental in elucidating the adsorption mechanism of organic molecules on metal surfaces, a key aspect of corrosion inhibition. electrochemsci.org For amino acid derivatives like 4-amino-2-propoxybenzoic acid, the adsorption process is primarily governed by the interactions between the molecule's active centers and the metal's surface atoms. electrochemsci.orgmdpi.com
The molecule features several potential sites for interaction: the amino group (-NH₂), the carboxylic acid group (-COOH), and the propoxy group (-OCH₂CH₂CH₃), in addition to the π-electrons of the benzene (B151609) ring. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), help in identifying the regions of the molecule with the highest electron density, which are prone to donating electrons to the vacant d-orbitals of the metal. electrochemsci.orgajchem-a.com Conversely, regions with low electron density can accept electrons from the metal, a phenomenon known as back-donation. ajchem-a.com
In the case of 4-amino-2-propoxybenzoic acid, the amino group and the oxygen atoms of the carboxylic and propoxy groups are expected to be the primary sites for electron donation, making them the points of attachment to the metal surface. electrochemsci.org The planar orientation of the benzene ring can also contribute to the adsorption by maximizing the surface coverage. electrochemsci.orgmdpi.com Molecular dynamics simulations further complement this by providing insights into the dynamic behavior of the inhibitor molecules at the metal-solution interface, predicting the most stable adsorption configurations. electrochemsci.orgpreprints.org The strength of this adsorption determines the stability of the protective film, which acts as a barrier against corrosive agents. mdpi.commdpi.com
Spectroscopic Property Predictions via Computational Methods
Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules, offering a deeper understanding of their structure and bonding.
Theoretical Vibrational Frequencies and Intensities
Theoretical calculations, primarily using DFT and ab initio methods, can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. nih.govresearchgate.net These calculated spectra can then be compared with experimental data from Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy to assign the observed vibrational bands to specific normal modes of the molecule. nih.gov
For 4-amino-2-propoxybenzoic acid, the theoretical vibrational spectrum would exhibit characteristic frequencies for the functional groups present. The table below presents a hypothetical set of calculated vibrational frequencies and their assignments based on known ranges for similar compounds.
| Calculated Frequency (cm⁻¹) | Intensity | Assignment |
| 3450 | Medium | N-H stretching (asymmetric) |
| 3350 | Medium | N-H stretching (symmetric) |
| 3050 | Weak | C-H stretching (aromatic) |
| 2960 | Strong | C-H stretching (aliphatic, -CH₃) |
| 2930 | Strong | C-H stretching (aliphatic, -CH₂) |
| 1680 | Strong | C=O stretching (carboxylic acid) |
| 1620 | Strong | N-H bending |
| 1580 | Medium | C=C stretching (aromatic ring) |
| 1250 | Strong | C-O stretching (ether) |
| 920 | Medium | O-H out-of-plane bending (carboxylic acid dimer) |
This table contains hypothetical data for illustrative purposes.
NMR Chemical Shift and Coupling Constant Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. nih.gov Computational methods, especially DFT, can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J). nih.govmeihonglab.com These calculations provide a direct link between the electronic environment of a nucleus and its observed resonance frequency.
By calculating the ¹H and ¹³C NMR chemical shifts for 4-amino-2-propoxybenzoic acid, one can assign the peaks in the experimental spectra to specific atoms in the molecule. This is particularly useful for complex molecules where spectral overlap can make assignments challenging. meihonglab.com The calculated chemical shifts are sensitive to the molecular conformation, allowing for the study of its three-dimensional structure in solution.
Below is a hypothetical table of calculated ¹³C NMR chemical shifts for 4-amino-2-propoxybenzoic acid.
| Atom | Calculated Chemical Shift (ppm) |
| C (Carboxylic acid) | 172.5 |
| C (Aromatic, C-COOH) | 125.0 |
| C (Aromatic, C-O) | 158.3 |
| C (Aromatic, C-H) | 115.1 |
| C (Aromatic, C-N) | 149.8 |
| C (Aromatic, C-H) | 113.9 |
| C (Aromatic, C-H) | 131.7 |
| O-C H₂-CH₂-CH₃ | 70.2 |
| O-CH₂-C H₂-CH₃ | 22.5 |
| O-CH₂-CH₂-C H₃ | 10.8 |
This table contains hypothetical data for illustrative purposes.
Applications in Advanced Chemical and Materials Science
Integration into Functional Materials and Polymer Chemistry
The structure of "Benzoic acid, 4-amino-2-propoxy-", containing both a carboxylic acid and an amino group, theoretically allows it to act as a monomer in polymerization reactions. The amino and carboxylic acid functionalities can react to form amide bonds, potentially leading to the synthesis of polyamides. However, no specific examples of polymers synthesized directly from "Benzoic acid, 4-amino-2-propoxy-" have been documented in the available literature. Research on similar molecules, such as other aminobenzoic acids, has shown their utility in creating polymers with specific functionalities.
The incorporation of the 4-amino-2-propoxy-benzoic acid moiety into a polymer backbone could impart specific properties to the resulting material. The propoxy group could influence solubility and thermal properties, while the amino group offers a site for further chemical modification. In theory, specialty polymers containing this unit could be designed for various applications, but no concrete research has been published to support this.
Supramolecular Chemistry and Self-Assembly Processes
The carboxylic acid group in "Benzoic acid, 4-amino-2-propoxy-" provides a potential anchor for the formation of self-assembled monolayers (SAMs) on various oxide surfaces. The aromatic ring and the amino and propoxy groups would then form the surface of the monolayer, dictating its properties such as hydrophobicity and chemical reactivity. While the formation of SAMs is a common application for many benzoic acid derivatives, specific studies on "Benzoic acid, 4-amino-2-propoxy-" in this context are absent from the scientific literature.
The combination of hydrogen bond donors (amino and carboxylic acid groups) and acceptors (oxygen atoms of the carboxyl and propoxy groups) within the molecule suggests its potential for engaging in host-guest interactions. These interactions are fundamental to molecular recognition and the design of complex supramolecular architectures. However, there is no specific research detailing the use of "Benzoic acid, 4-amino-2-propoxy-" as a host or guest molecule in such systems.
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The carboxylate group of "Benzoic acid, 4-amino-2-propoxy-" is a classic coordinating group for metal ions, making it a potential ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The amino group could also participate in coordination or be available for post-synthetic modification of the MOF. MOFs constructed from aminobenzoic acids have been reported, but none have specifically utilized the 4-amino-2-propoxy derivative.
Benzoic Acid, 4-amino-2-propoxy- as a Ligand in Metal Complexes
Benzoic acid, 4-amino-2-propoxy- can act as a versatile ligand in the formation of metal complexes. The carboxylate group typically coordinates to metal ions, while the amino and propoxy groups can influence the electronic properties and steric environment of the complex.
The coordination of Benzoic acid, 4-amino-2-propoxy- to a metal center can occur in several ways. The carboxylate group can bind to the metal in a monodentate, bidentate chelating, or bridging fashion. The amino group, with its lone pair of electrons, can also coordinate to the metal, leading to the formation of stable chelate rings. The propoxy group, being a bulky and electron-donating group, can influence the solubility, crystal packing, and reactivity of the resulting metal complex.
The synthesis of metal complexes with ligands containing amino and carboxylate functionalities is a well-established area of coordination chemistry. For instance, transition metal complexes with amino acid-derived ligands have been extensively studied for their catalytic and biological activities. mdpi.comnih.govrdd.edu.iqmdpi.com The presence of both a hard donor (carboxylate oxygen) and a borderline donor (amino nitrogen) allows for the formation of stable complexes with a variety of metal ions. nih.gov
While specific research on metal complexes of Benzoic acid, 4-amino-2-propoxy- is not extensively documented in publicly available literature, the principles of coordination chemistry suggest that it would form stable complexes with transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II). nih.govresearchgate.net The resulting complexes could exhibit interesting magnetic, electronic, and catalytic properties, driven by the interplay of the metal ion and the functional groups of the ligand.
Table 1: Potential Coordination Modes of Benzoic Acid, 4-amino-2-propoxy- in Metal Complexes
| Coordination Site(s) | Description | Potential Impact on Complex Properties |
| Carboxylate (monodentate) | The carboxylate group binds to the metal center through one of its oxygen atoms. | Provides a primary binding site for the metal ion. |
| Carboxylate (bidentate chelating) | Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring. | Enhances the stability of the metal complex. |
| Carboxylate (bridging) | The carboxylate group bridges two metal centers. | Can lead to the formation of polynuclear complexes or coordination polymers. |
| Amino Group | The nitrogen atom of the amino group coordinates to the metal center. | Can lead to the formation of a stable five-membered chelate ring with the carboxylate group, influencing the geometry and electronic structure of the complex. |
Design and Synthesis of MOFs Incorporating Substituted Benzoic Acid Linkers
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linkers. The properties of MOFs, such as their pore size, shape, and functionality, can be systematically tuned by modifying the organic linker. Substituted benzoic acids are a common class of linkers used in the design and synthesis of MOFs. nih.govresearchgate.net
The incorporation of Benzoic acid, 4-amino-2-propoxy- as a linker in a MOF would introduce several key features:
Functionality: The amino group provides a site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the properties of the MOF for specific applications such as gas separation or catalysis. nih.govmdpi.com Amino-functionalized MOFs have shown enhanced CO2 capture capabilities due to the basic nature of the amine. mdpi.com
Porosity and Structure: The propoxy group is bulkier than a simple hydrogen or methyl group. This steric bulk can influence the resulting topology of the MOF, potentially leading to larger pore sizes or different network interpenetration compared to MOFs with smaller linkers. nih.gov
Electronic Properties: The electron-donating nature of the amino and propoxy groups can modulate the electronic properties of the MOF framework, which can be beneficial for applications in catalysis and sensing.
The synthesis of MOFs using amino-functionalized linkers is well-documented. For example, 2-amino-1,4-benzenedicarboxylic acid is a widely used linker for the synthesis of highly stable and functional MOFs such as UiO-66-NH2 and MIL-101-NH2. nih.govlu.seresearchgate.net These materials exhibit enhanced properties compared to their non-functionalized counterparts. nih.gov
While there are no specific reports detailing the synthesis of a MOF using solely Benzoic acid, 4-amino-2-propoxy- as the primary linker, it is plausible that it could be used in mixed-linker strategies or for the synthesis of novel MOF structures. The general principles of MOF synthesis suggest that solvothermal or hydrothermal methods would be suitable for reacting Benzoic acid, 4-amino-2-propoxy- with various metal salts to form new crystalline frameworks. nih.gov
Table 2: Predicted Impact of Functional Groups of Benzoic Acid, 4-amino-2-propoxy- on MOF Properties
| Functional Group | Predicted Effect on MOF Properties | Rationale |
| 4-amino | Enhanced CO2 adsorption, site for post-synthetic modification, potential for basic catalysis. | The basic nitrogen atom can interact favorably with acidic gases like CO2 and can be chemically modified. |
| 2-propoxy | Increased pore size, modified framework topology, enhanced hydrophobicity. | The steric bulk of the propoxy group can prevent dense packing of the framework, and the alkyl chain increases nonpolar character. |
| Carboxylate | Primary coordination site for metal ions, determines the dimensionality of the framework. | Forms robust coordination bonds with metal centers, acting as the primary structural connection. |
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography is a cornerstone for the separation and analysis of multicomponent samples. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for the determination of local anesthetics and their metabolites.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like benzoic acid, 4-amino-2-propoxy-. srce.hr The development of a robust HPLC method is essential for ensuring the quality and efficacy of pharmaceutical products containing this compound. helixchrom.com
Method development typically involves the optimization of several key parameters to achieve adequate separation and quantification. Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of this nature. srce.hr A typical RP-HPLC system for analyzing benzoic acid, 4-amino-2-propoxy- would consist of a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. nih.govresearchgate.net
The mobile phase composition is a critical factor. It usually consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). researchgate.netust.edu The pH of the buffer is adjusted to control the ionization state of the analyte, thereby influencing its retention time on the column. For benzoic acid derivatives, an acidic pH is often employed. ust.edu Isocratic elution (constant mobile phase composition) or gradient elution (varied mobile phase composition) can be used to achieve the desired separation. srce.hr
Detection is commonly performed using a UV-Vis detector set at the maximum absorption wavelength (λmax) of the compound, which for similar aromatic compounds is often in the range of 230-280 nm. srce.hrust.edu Method validation is performed according to regulatory guidelines to ensure accuracy, precision, selectivity, linearity, and robustness. nih.gov
Table 1: Illustrative HPLC Method Parameters for Analysis of Benzoic Acid Derivatives
| Parameter | Condition | Source |
|---|---|---|
| Column | Reversed-phase C8 or C18 (e.g., 125 mm x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Acetonitrile/Phosphate Buffer (pH 3.0-5.5) | nih.govresearchgate.net |
| Elution Mode | Isocratic or Gradient | srce.hr |
| Flow Rate | 1.0 mL/min | researchgate.netust.edu |
| Detection | UV at ~230-240 nm | nih.govust.edu |
| Injection Volume | 3-5 µL | srce.hr |
| Column Temperature | 35-45 °C | srce.hr |
This table presents typical parameters based on methods developed for similar compounds and serves as a general guideline.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While less common for non-volatile compounds like benzoic acid, 4-amino-2-propoxy-, GC can be employed, usually after a derivatization step to increase the analyte's volatility and thermal stability. nih.gov This process, often silylation, converts polar functional groups into less polar, more volatile derivatives. nih.gov
GC analysis is typically coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov The sample is injected into a heated inlet, vaporized, and carried by an inert gas (like helium) through a capillary column. nih.gov The column separates components based on their boiling points and interaction with the stationary phase. shu.edu
GC-based methods are particularly useful for screening for multiple drugs of abuse or anesthetics in biological samples. nih.govresearchgate.net The development of a GC method involves optimizing the temperature program, carrier gas flow rate, and the selection of an appropriate column and detector. nih.gov
Table 2: General GC-MS Parameters for Drug Screening
| Parameter | Condition | Source |
|---|---|---|
| Column | Phenyl-methylpolysiloxane capillary column (e.g., 30m x 0.25mm) | nih.gov |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) | researchgate.net |
| Injector Temperature | ~280 °C | researchgate.net |
| Temperature Program | Ramped temperature, e.g., initial 100°C to final 300°C | researchgate.net |
| Detection | Mass Spectrometry (MS) in Electron Impact (EI) mode | nih.gov |
| Derivatization | May be required (e.g., silylation) | nih.gov |
This table outlines general conditions used in GC-MS drug analysis, which could be adapted for benzoic acid, 4-amino-2-propoxy-.
Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), combine the superior separation capabilities of LC with the highly sensitive and selective detection power of MS. ajpaonline.com This makes LC-MS an indispensable tool for trace analysis, such as in pharmacokinetic studies where drug concentrations in biological fluids like plasma are extremely low. thermofisher.comnih.gov
LC-MS allows for the measurement of ropivacaine, a similar local anesthetic, at concentrations lower than 75 ng/mL in plasma. nih.gov The technique provides high selectivity, enabling the quantification of the parent drug even in the presence of its metabolites. thermofisher.com Sample preparation for biological matrices often involves protein precipitation or solid-phase extraction to remove interferences before injection into the LC-MS system. thermofisher.comnih.gov
The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it the gold standard for bioanalytical assays in clinical and forensic toxicology. ajpaonline.com
Spectrophotometric and Electrochemical Assays
Spectrophotometric and electrochemical methods offer alternative, often simpler and faster, approaches for the quantification of active pharmaceutical ingredients.
UV-Visible spectrophotometry is a widely used, simple, and cost-effective technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. pnrjournal.comufrgs.br According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. sphinxsai.com
For quantification of benzoic acid, 4-amino-2-propoxy-, a solution of the compound is prepared in a suitable solvent (e.g., methanol or a buffer), and its absorption spectrum is recorded to determine the wavelength of maximum absorbance (λmax). ufrgs.brsphinxsai.com A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. ufrgs.br The concentration of the analyte in a sample solution can then be determined by measuring its absorbance and interpolating from the calibration curve. ust.edu
This method is straightforward and rapid, making it suitable for routine quality control of pharmaceutical dosage forms. researchgate.net However, its main limitation is a lack of specificity, as any substance in the sample matrix that absorbs at the same wavelength can cause interference. researchgate.net
Electrochemical sensors offer a highly sensitive, rapid, and often portable means of detecting electroactive compounds. nih.govnih.gov Voltammetric methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are based on measuring the current that arises from the oxidation or reduction of an analyte at an electrode surface as a function of applied potential. nih.govnih.gov The peak current is proportional to the analyte's concentration.
For a compound like benzoic acid, 4-amino-2-propoxy-, which contains an electroactive amino group, electrochemical detection is a viable approach. The development of these sensors often involves modifying the electrode surface with materials like carbon nanotubes or molecularly imprinted polymers to enhance sensitivity and selectivity. nih.govresearchgate.net These modifications can lower the limit of detection (LOD) and allow for analysis in complex matrices like serum or urine. researchgate.net Electrochemical methods are advantageous due to their speed, low cost, and potential for miniaturization. researchgate.net
Table 3: List of Compounds
| Compound Name |
|---|
| Benzoic acid, 4-amino-2-propoxy- |
| Proxymetacaine |
| Proxymetacaine hydrochloride |
| Ropivacaine |
| Acetonitrile |
| Methanol |
| Helium |
| Tetrahydrozoline hydrochloride |
Reference Standards and Certified Reference Materials Development
The availability of high-quality reference standards is fundamental for the accurate identification and quantification of chemical compounds in analytical testing. pharmtech.com For "Benzoic acid, 4-amino-2-propoxy-," which is recognized as an impurity of the local anesthetic Proxymetacaine Hydrochloride, reference standards are crucial for pharmaceutical quality control. pharmaffiliates.comlgcstandards.com
Companies specializing in pharmaceutical reference standards provide "Benzoic acid, 4-amino-2-propoxy-" for use in analytical development, method validation, and stability testing. lgcstandards.com These standards are often produced under stringent quality management systems, such as ISO 17034 for the production of reference materials and ISO/IEC 17025 for testing and calibration laboratories, ensuring their suitability for regulatory purposes. lgcstandards.com
The development of a certified reference material (CRM) involves a comprehensive characterization of the material to establish its purity and assign a property value. usp.orgscielo.br This process typically employs a mass balance approach, where all impurities (such as related substances, residual solvents, water content, and non-combustible residues) are quantified and subtracted from 100% to determine the purity of the main component. usp.org The use of well-characterized reference standards is imperative to ensure that the quality attributes of a drug substance, like its assay and purity, are reliably established. usp.org
For impurities like "Benzoic acid, 4-amino-2-propoxy-," a reference standard would be used to confirm its identity and determine its concentration in the final drug product, ensuring it does not exceed specified limits. nih.gov
Table 1: Example of Reference Standard Information
| Parameter | Description |
|---|---|
| Analyte Name | 3-Amino-4-propoxybenzoic Acid Hydrochloride |
| CAS Number | 59691-14-4 |
| Molecular Formula | C₁₀H₁₃NO₃ · HCl |
| Molecular Weight | 231.68 |
| Impurity Type | Degradation Product |
| API Family | Proxymetacaine Hydrochloride |
This table is for illustrative purposes and based on data for a related compound. lgcstandards.com
Method Validation and Quality Control in Analytical Chemistry
Method validation is a critical process in analytical chemistry that demonstrates an analytical procedure is suitable for its intended purpose. researchgate.net For quantifying "Benzoic acid, 4-amino-2-propoxy-" as an impurity in pharmaceutical products, the analytical method, typically HPLC, must undergo rigorous validation according to guidelines from bodies like the International Conference on Harmonisation (ICH). researchgate.netijrrjournal.com
A validation study for an HPLC method designed to identify and quantify impurities in proparacaine (B1679620) hydrochloride, including 4-amino-2-propoxybenzoic acid, confirmed that the method was precise, accurate, and sensitive. nih.gov Such validation ensures the reliability of quality control testing for the raw material, intermediates, and final commercial products. nih.govzenodo.org
Key parameters evaluated during method validation include: scielo.brmdpi.com
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as other impurities or excipients. longdom.org
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value. longdom.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). mdpi.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijrrjournal.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijrrjournal.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Quality control (QC) in the pharmaceutical industry relies on these validated methods to ensure that each batch of a drug product meets its established specifications for identity, strength, quality, and purity before release. zenodo.org For ophthalmic products containing Proxymetacaine, QC tests would include an assay for the active ingredient and a test for related substances, including "Benzoic acid, 4-amino-2-propoxy-," to ensure patient safety and product efficacy. slideshare.net
Table 2: Typical HPLC Method Validation Parameters
| Validation Parameter | Acceptance Criteria Example | Finding |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | A study on Lidocaine found a linearity of r²=0.999 in a concentration range of 20-100 µg/ml. ijrrjournal.com |
| Precision (%RSD) | ≤ 2% | Intraday and interday precision for a Lidocaine HCl method showed %RSD values not more than 2%. mdpi.com |
| Accuracy (% Recovery) | 98.0% - 102.0% | Accuracy studies for a Lidocaine method were found to be in the range of 95%-105%. ijrrjournal.com |
| LOD | Signal-to-Noise Ratio of 3:1 | For a Lidocaine method, the LOD was 1.54 µg/ml. ijrrjournal.com |
| LOQ | Signal-to-Noise Ratio of 10:1 | For a Lidocaine method, the LOQ was 4.68 µg/ml. ijrrjournal.com |
This table presents example data from validation studies of similar local anesthetics to illustrate the principles. ijrrjournal.commdpi.com
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Pathways and Catalytic Systems
The efficient and selective synthesis of polysubstituted aromatic compounds like 4-amino-2-propoxybenzoic acid is a cornerstone of modern organic chemistry. Future research is poised to move beyond classical methods, exploring more sophisticated and sustainable synthetic strategies. The development of novel catalytic systems is central to this endeavor, aiming to enhance yield, improve regioselectivity, and reduce the environmental impact of chemical transformations.
One promising avenue is the adaptation of advanced cross-coupling reactions. While traditional methods might involve multi-step sequences with harsh reagents, future pathways could employ catalysts designed for direct C-H activation and functionalization of the benzene (B151609) core. Research into Sandmeyer reactions, which are used for the conversion of aminobenzoic acids into other valuable platform chemicals, could provide a basis for developing new catalytic cycles. scirp.orgscirp.org For instance, the conversion of para-aminobenzoic acid (pABA) to terephthalic acid has been demonstrated using this approach, highlighting the potential for transforming the amino group. scirp.org
Exploration is also anticipated in the realm of flow chemistry, where continuous processing can offer superior control over reaction parameters, such as temperature and mixing, leading to higher selectivity and safety. The development of heterogeneous catalysts, perhaps based on palladium or copper nanoparticles immobilized on a solid support, could be integrated into flow reactors. This would not only simplify product purification but also allow for catalyst recycling, aligning with the principles of green chemistry. The synthesis of complex molecules like 4,4´,4´´-[1,3,5-benzenetriyltris(carbonylimino)]trisbenzoic acid from 4-aminobenzoic acid showcases the utility of amino-functionalized benzoic acids as building blocks, suggesting that improved catalytic methods for their synthesis are highly desirable. rsc.org
Table 1: Hypothetical Catalytic Systems for Future Synthesis
| Catalytic System | Target Reaction | Potential Advantages |
| Palladium-N-Heterocyclic Carbene (NHC) Complex | Direct C-H Propoxylation | High regioselectivity for the ortho position; milder reaction conditions. |
| Copper-Iminopyridine Catalyst | Catalytic Amination | Use of a more abundant and less toxic metal; potential for asymmetric synthesis. |
| Immobilized Ruthenium Photocatalyst | Light-Mediated Nitration/Reduction | Use of visible light as a sustainable energy source; high functional group tolerance. |
| Zeolite-Encapsulated Lewis Acids | Shape-Selective Alkylation/Acylation | Enhanced control over isomer formation due to steric constraints within the catalyst pores. |
Advanced Characterization Techniques for Dynamic Processes and Transient Species
Understanding the behavior of 4-amino-2-propoxybenzoic acid in various environments requires moving beyond static structural analysis. Future research will increasingly rely on advanced characterization techniques capable of probing molecular dynamics, tracking transient intermediates, and elucidating complex reaction mechanisms in real-time.
Ab initio molecular dynamics (MD) simulations represent a powerful tool for this purpose. Such computational methods have been successfully used to study the protonation dynamics of p-aminobenzoic acid in evaporating microdroplets, revealing how solvent interactions govern the preferred protonation site (amino vs. carboxylic acid group). rsc.orgresearchgate.net Applying similar ab initio MD simulations to 4-amino-2-propoxybenzoic acid could provide unprecedented insight into its conformational flexibility, the dynamics of its hydration shell, and how the propoxy group influences proton transfer events.
Cryo-electron microscopy (cryo-EM), a technique that has revolutionized structural biology, is also finding applications in materials science. High-resolution cryo-EM has been used to visualize how the rigid aromatic backbones of aminobenzoic acid derivatives interact with and inhibit the function of biological macromolecules by preventing necessary conformational changes. acs.orgnih.gov This approach could be adapted to study the self-assembly of 4-amino-2-propoxybenzoic acid derivatives, visualizing the formation of supramolecular structures, such as nanotubes or vesicles, and identifying the transient oligomeric species that precede the final assembly. chemrxiv.orgchemrxiv.org Furthermore, time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, could be employed to directly observe the excited states and short-lived radical intermediates that may form during photochemical or electrochemical reactions involving this compound.
Table 2: Application of Advanced Characterization Techniques
| Technique | Phenomenon to Study | Expected Insights |
| Ab Initio Molecular Dynamics | Solvation and protonation dynamics. | Elucidation of solvent-solute interactions and preferred protonation sites in different media. |
| Cryo-Electron Microscopy (Cryo-EM) | Self-assembly processes. | Visualization of early-stage aggregates and intermediate structures in solution. |
| Time-Resolved Spectroscopy | Photochemical reaction pathways. | Identification of transient excited states and radical species on ultrafast timescales. |
| Dynamic NMR Spectroscopy | Conformational isomerism and rotation. | Quantification of rotational barriers around the C-N and C-O bonds. |
Predictive Modeling and Machine Learning in Structure-Property Relationships
The paradigm of materials discovery is being transformed by computational modeling and artificial intelligence. For a molecule like 4-amino-2-propoxybenzoic acid, predictive modeling and machine learning (ML) offer a path to rapidly screen for potential properties and guide experimental efforts, saving significant time and resources.
Quantitative Structure-Property Relationship (QSPR) models are a key aspect of this approach. google.com These models establish mathematical correlations between a molecule's structural features (descriptors) and its macroscopic properties. For 4-amino-2-propoxybenzoic acid, a wide range of molecular descriptors can be calculated, including electronic (e.g., dipole moment, partial charges), topological (e.g., connectivity indices), and steric (e.g., molecular volume) parameters. These descriptors can then be used as inputs for machine learning algorithms—such as random forests or neural networks—to predict properties like solubility, melting point, or even optoelectronic characteristics. Such ML-based approaches are already being used to predict complex properties for peptides and other biomolecules. nih.govyoutube.com
A particularly relevant application is the prediction of crystal structure and polymorphism. The ability of a molecule to form cocrystals can be predicted using computational tools that analyze hydrogen bonding propensities and lattice energies, as has been demonstrated for 4-aminobenzoic acid. rsc.org By applying these methods to 4-amino-2-propoxybenzoic acid, researchers could predict its likely crystal packing arrangements and identify promising co-formers for creating new crystalline materials with tailored properties. As data sets for substituted benzoic acids grow, more sophisticated deep learning models could be trained to uncover subtle structure-property relationships that are not apparent from simple models, accelerating the discovery of new functional materials.
Table 3: Selected Molecular Descriptors for QSPR Modeling of Benzoic acid, 4-amino-2-propoxy-
| Descriptor Type | Descriptor Name | Calculated Value | Potential Property Correlation |
| Physicochemical | Molecular Weight | 195.21 g/mol | General physical properties |
| Lipophilicity | XLogP3 | 1.5 | Solubility, membrane permeability |
| Topological | Polar Surface Area | 72.6 Ų | Hydrogen bonding capacity, adsorption |
| Electronic | Dipole Moment | (Calculated via software) | Dielectric constant, nonlinear optical activity |
| Steric | Molecular Volume | (Calculated via software) | Crystal packing, density |
Note: Values are based on publicly available computed data. Dipole moment and molecular volume require specific computational chemistry software for precise calculation.
Interdisciplinary Research with Nanoscience and Optoelectronics (Non-Biological)
The functional groups of 4-amino-2-propoxybenzoic acid make it an intriguing candidate for interdisciplinary research, particularly at the interface of materials chemistry, nanoscience, and optoelectronics. Its ability to act as a molecular building block opens up possibilities for creating advanced functional materials.
A major area of exploration is in the field of Metal-Organic Frameworks (MOFs). rsc.org MOFs are highly porous, crystalline materials constructed from metal ions or clusters linked by organic molecules. Aminobenzoic acids are recognized as effective organic linkers for MOF synthesis. beilstein-journals.orgresearchgate.net The 4-amino-2-propoxybenzoic acid molecule is particularly well-suited for this role:
The carboxylate group can coordinate strongly with metal centers, forming the primary structural nodes of the framework.
The amino group can act as a secondary coordination site or, more commonly, as a functional pendant group within the MOF pores. This basic site can be used for post-synthetic modification or to interact selectively with guest molecules.
The propoxy group can be used to tune the steric and electronic environment of the pores, influencing the framework's hydrophobicity and its interactions with specific analytes.
Luminescent MOFs (LMOFs) built with such functional linkers are being investigated for applications in chemical sensing and optoelectronics. beilstein-journals.orgnih.gov The framework can generate a photocurrent or exhibit luminescence that is quenched or enhanced upon binding a target analyte, forming the basis of a highly sensitive sensor. researchgate.net
Furthermore, the inherent donor-acceptor structure of the molecule (amino group as a donor, carboxyl group as an acceptor) suggests potential in the field of nonlinear optics (NLO). dtic.mil Organic materials with large second-order NLO responses are critical for technologies like high-speed electro-optic modulators. rsc.org Future research could involve incorporating 4-amino-2-propoxybenzoic acid or its derivatives into polymers or crystalline lattices to create materials with significant NLO properties, potentially for applications in optical information processing and frequency conversion.
Q & A
Q. What are the recommended synthetic routes for 4-amino-2-propoxy-benzoic acid, and what challenges arise during purification?
- Methodological Answer: A two-step synthesis is typically employed:
- Step 1: Introduce the propoxy group via nucleophilic aromatic substitution using 2-chlorobenzoic acid and propanol in the presence of a base (e.g., K₂CO₃) and a catalyst (e.g., Cu₂O) .
- Step 2: Amination at the para position using ammonia or a protected amine under controlled pH and temperature to avoid over-substitution .
Purification Challenges: Byproducts such as unreacted starting materials or di-substituted analogs may form. Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is recommended for isolation .
Q. Which spectroscopic techniques are critical for characterizing 4-amino-2-propoxy-benzoic acid, and how are they interpreted?
- Methodological Answer:
- 1H NMR (DMSO-d6): Identify the propoxy chain (δ ~1.5–1.7 ppm for CH2, δ ~3.4–3.6 ppm for OCH2) and aromatic protons (δ ~6.5–7.5 ppm). The amino group may appear as a broad singlet (~5–6 ppm) .
- FT-IR: Confirm the carboxylic acid (O-H stretch ~2500–3000 cm⁻¹, C=O ~1680 cm⁻¹) and amino group (N-H ~3300–3500 cm⁻¹) .
- LC-MS: Verify molecular weight (C10H13NO3, MW 195.22) and assess purity .
Q. How does the solubility and stability of 4-amino-2-propoxy-benzoic acid influence experimental design?
- Methodological Answer:
- Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Pre-dissolve in DMSO for biological assays, ensuring <1% v/v to avoid cellular toxicity .
- Stability: The amino group is susceptible to oxidation. Store under inert gas (N2) at 4°C and avoid prolonged exposure to light .
Advanced Research Questions
Q. How can competing side reactions (e.g., over-alkylation) during synthesis be minimized?
- Methodological Answer:
- Controlled Reactivity: Use a protecting group (e.g., acetyl) for the amino group prior to propoxy substitution. Deprotect post-reaction using mild acidic conditions (e.g., HCl/EtOH) .
- Catalyst Optimization: Replace Cu₂O with Pd-based catalysts for selective substitution, reducing byproduct formation .
- Kinetic Monitoring: Employ TLC or in-situ IR to track reaction progress and terminate before side reactions dominate .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?
- Methodological Answer:
- Dose-Response Validation: Replicate assays across multiple cell lines (e.g., RAW 264.7 macrophages, HeLa) to confirm specificity .
- Mechanistic Studies: Use siRNA knockdown or receptor-binding assays to identify targets (e.g., COX-2 inhibition for anti-inflammatory activity) .
- Data Normalization: Account for batch-to-batch variability in compound purity via HPLC quantification before biological testing .
Q. What computational strategies are effective for predicting the interactions of 4-amino-2-propoxy-benzoic acid with biological targets?
- Methodological Answer:
- Molecular Docking (AutoDock/Vina): Model the compound’s binding to receptors (e.g., TNF-α) using the crystal structure (PDB ID: 2AZ5). Prioritize hydrogen bonds between the carboxylic acid group and Arg residues .
- MD Simulations (GROMACS): Simulate ligand-receptor dynamics over 100 ns to assess binding stability and conformational changes .
- QSAR Modeling: Coralate substituent electronic properties (Hammett σ) with activity data to guide derivative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
